2-Bromo-3-methylquinoxaline
Overview
Description
2-Bromo-3-methylquinoxaline is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylquinoxaline is 1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-3-methylquinoxaline has a predicted boiling point of 281.3±35.0 °C and a predicted density of 1.565±0.06 g/cm3 . It also has a predicted pKa of -1.25±0.48 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Recent research has focused on synthesizing quinoxaline derivatives, including 2-Bromo-3-methylquinoxaline, through various chemical reactions. These techniques often aim to optimize antimicrobial activity or explore new molecular structures (Singh et al., 2010), (Elassar, 2006).
- Characterization and Analysis : In-depth experimental and theoretical investigations, including X-ray diffraction and spectroscopic studies, have been conducted to understand the molecular structure and electronic properties of quinoxaline derivatives (Benallal et al., 2020).
Antimicrobial and Antibacterial Properties
- Antimicrobial Activity : Synthesized quinoxaline derivatives have been tested for their potential antimicrobial properties. Studies show that certain quinoxaline derivatives, possibly including 2-Bromo-3-methylquinoxaline, exhibit significant antibacterial and antifungal activities (Gupta et al., 2013), (Taiwo et al., 2021).
Potential in Cancer Research
- Anti-Cancer Applications : Quinoxaline derivatives have been studied for their potential as anti-cancer agents. They have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, particularly in hypoxic environments typical of many tumors (Weng et al., 2008), (Alanazi et al., 2021).
Environmental and Industrial Applications
- Sustainable Synthesis : Efforts have been made to synthesize 2-Methylquinoxaline derivatives, including 2-Bromo-3-methylquinoxaline, using environmentally friendly and sustainable methods. This includes using glycerol as a raw material, which is a by-product in biodiesel production (Tanaka et al., 2021).
Safety And Hazards
The safety data sheet for 2-Bromo-3-methylquinoxaline indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Relevant Papers Several papers have been published on the topic of quinoxaline, a chemical moiety to which 2-Bromo-3-methylquinoxaline belongs . These papers discuss the synthesis and reactivity of quinoxaline derivatives, their physicochemical and biological activities, and their use in the design and development of bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
properties
IUPAC Name |
2-bromo-3-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFSDXUCGYJSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylquinoxaline | |
CAS RN |
21594-95-6 | |
Record name | 2-bromo-3-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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